![molecular formula C22H22ClN5O2S B2916699 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1111054-89-7](/img/structure/B2916699.png)
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Description
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
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Scientific Research Applications
H1-antihistaminic Activity
Research has demonstrated the synthesis and evaluation of a range of triazoloquinazolinone derivatives for their H1-antihistaminic activity. Notably, compounds within this class have shown significant efficacy in protecting against histamine-induced bronchospasm in animal models, with some derivatives exhibiting comparable or superior potency to established antihistamines while displaying negligible sedative effects. This suggests potential for these compounds to be developed as new classes of H1-antihistaminic agents with improved safety profiles (Gobinath, Subramanian, & Alagarsamy, 2015; Alagarsamy, Solomon, & Murugan, 2007; Alagarsamy, Shankar, & Murugesan, 2008).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of triazoloquinazolinone derivatives have been extensively explored. Techniques such as X-ray crystallography have been employed to elucidate the molecular structures of these compounds, providing valuable insights into their chemical properties and potential mechanisms of action. Such studies are critical for guiding the rational design and optimization of these compounds for medicinal applications (Crabb et al., 1999; El‐Hiti, 1997).
Anticancer Activity
Some studies have investigated the anticancer properties of triazoloquinazolinone derivatives. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies. The structural diversity of these compounds allows for the exploration of structure-activity relationships (SAR) to optimize their therapeutic efficacy (Berest et al., 2011; Hassanzadeh et al., 2019).
Novel Synthetic Routes
Innovative synthetic methodologies have been developed to facilitate the efficient production of triazoloquinazolinone derivatives. These methods enhance the accessibility of these compounds for further pharmacological testing and potential drug development. The advancements in synthetic techniques contribute to the expansion of the chemical space of triazoloquinazolinones, enabling the exploration of their full therapeutic potential (Fathalla et al., 2007).
properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-4-9-27-20(30)16-11-15(23)6-8-18(16)28-21(27)25-26-22(28)31-12-19(29)24-17-7-5-13(2)10-14(17)3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSWHWCLWIBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide |
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